molecular formula C16H16N4O4S2 B2730554 methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034229-73-5

methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2730554
CAS No.: 2034229-73-5
M. Wt: 392.45
InChI Key: ISJHMUDKVQRKBX-UHFFFAOYSA-N
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Description

Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, which are then coupled with a thiophene derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide .

Scientific Research Applications

Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of pyrazole, pyridine, and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-20-10-12(8-18-20)14-11(4-3-6-17-14)9-19-26(22,23)13-5-7-25-15(13)16(21)24-2/h3-8,10,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJHMUDKVQRKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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